molecular formula C11H6BrN B1592088 6-Bromonaphthalene-1-carbonitrile CAS No. 91065-16-6

6-Bromonaphthalene-1-carbonitrile

Cat. No.: B1592088
CAS No.: 91065-16-6
M. Wt: 232.08 g/mol
InChI Key: HDMVMVPNLKOXTK-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-1-carbonitrile is a valuable bromo- and cyano-functionalized naphthalene derivative designed for use as a key synthetic building block in research and development. The naphthalene core provides a rigid, planar aromatic structure that is frequently exploited in the design of organic electronic materials and ligands for catalysis . The bromine substituent at the 6-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Simultaneously, the carbonitrile group at the 1-position is a versatile functional group that can be transformed into other useful moieties, including carboxylic acids, amides, and amines, or can contribute to the electronic properties of a target molecule. Naphthalene derivatives are of significant interest in medicinal chemistry and pharmacology, exhibiting a range of biological activities . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMVMVPNLKOXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617181
Record name 6-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91065-16-6
Record name 6-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 6 Bromonaphthalene 1 Carbonitrile

Chemical Transformations Involving the Bromine Moiety

The bromine atom on the naphthalene (B1677914) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and transition metal-mediated cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for functionalizing arenes. science.gov In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromide, on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The cyano group (–CN) at the 1-position of 6-bromonaphthalene-1-carbonitrile acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. For SNAr to occur, the electron-withdrawing group is more effective when positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the cyano group is not in a position to effectively stabilize the intermediate through resonance.

While specific examples of nucleophilic aromatic substitution on this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that strong nucleophiles would be required to displace the bromine atom. The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups, and the reaction rates can be influenced by the nature of the leaving group, with fluoride (B91410) often being more reactive than bromide. science.govyoutube.com

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. nih.govorgchemres.org These reactions have become essential in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryls, which are common structural motifs in medicinally important compounds. gre.ac.uknih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The versatility of the Suzuki-Miyaura reaction stems from its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

For this compound, the bromine atom serves as the leaving group, which can be coupled with a variety of arylboronic acids to generate 6-aryl-naphthalene-1-carbonitrile derivatives. The general scheme for such a reaction is as follows:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Product

The efficiency of the Suzuki-Miyaura coupling can be influenced by the specific palladium catalyst, ligands, base, and solvent used. nih.govresearchgate.net

Beyond the Suzuki-Miyaura coupling, other transition metal-mediated reactions can be employed to functionalize the C-Br bond of this compound. These include:

Copper-Mediated Cross-Coupling: Copper-based catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com These reactions can be used to introduce a variety of functionalities.

Corey-House Reaction: This reaction utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an organic halide. thieme-connect.de This method could potentially be used to introduce alkyl groups at the 6-position of the naphthalene ring.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst to form a substituted alkene. researchgate.net

Photocatalytic Cross-Coupling: Recent advancements have utilized covalent organic frameworks (COFs) as heterogeneous photocatalysts for carbon-carbon and carbon-heteroatom cross-coupling reactions under visible light, offering a greener catalytic route. rsc.org

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo various transformations, most notably reduction to form primary amines.

Reduction Pathways to Amine Derivatives

The reduction of the nitrile group in this compound to a primary amine (containing a -CH₂NH₂ group) is a valuable transformation for introducing a flexible, basic moiety. This reduction can be achieved using several reagents. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.uk

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method is often considered a "greener" alternative to metal hydride reductions.

Other Reducing Agents: A variety of other reducing agents and conditions have been developed for the reduction of nitriles, including diisopropylaminoborane, nih.gov and systems like tetramethyldisiloxane with titanium isopropoxide. researchgate.net Some methods offer chemoselectivity, allowing for the reduction of a nitrile in the presence of other functional groups. nih.gov

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) 1. Diethyl ether or THF, 2. H₂O/H⁺ workup Primary Amine
H₂ / Metal Catalyst Pd, Pt, or Ni, elevated temperature and pressure Primary Amine

The choice of reducing agent can be critical when other functional groups are present in the molecule to avoid undesired side reactions.

Nucleophilic Additions and Hydrolysis Reactions

The chemical reactivity of this compound is characterized by two primary sites for nucleophilic attack: the carbon atom of the nitrile group and the aromatic naphthalene ring.

The hydrolysis of the nitrile group is a fundamental transformation, converting the compound into either 6-bromonaphthalene-1-carboxamide or ultimately 6-bromonaphthalene-1-carboxylic acid. numberanalytics.comnumberanalytics.com This reaction can proceed via two main pathways:

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon, leading to the formation of an amide intermediate after a series of proton transfers. numberanalytics.comlibretexts.orgorganicchemistrytutor.com Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.com The rate of acid-catalyzed hydrolysis can be influenced by substituents on the aromatic ring; electron-donating groups typically enhance the reaction rate by increasing the electron density on the nitrile group, making protonation easier. numberanalytics.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. youtube.compressbooks.pub This forms an imine anion intermediate, which, after protonation, tautomerizes to an amide. pressbooks.pub The reaction can often be stopped at the amide stage under milder conditions, but harsher conditions (such as high temperatures) will drive the further hydrolysis of the amide to a carboxylate salt. organicchemistrytutor.comchemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

Beyond the nitrile group, the naphthalene ring itself can undergo nucleophilic addition, although this typically requires highly reactive nucleophiles and specific conditions, as it involves the disruption of the aromatic system. jst.go.jp Such reactions can lead to dearomatization of the naphthalene ring, with the regioselectivity of the attack influenced by the steric and electronic properties of both the substrate and the nucleophile. jst.go.jp

Mechanistic Elucidation of Reaction Pathways

Investigating the precise mechanisms of reactions involving this compound requires a combination of experimental and theoretical methods to understand the kinetic and stereochemical outcomes, as well as the energetic profiles of the reaction pathways.

While specific kinetic data for this compound is not extensively documented, the rates of its reactions, such as hydrolysis, can be determined using standard experimental techniques. Kinetic studies of nitrile hydrolysis often involve monitoring the concentration of the reactant or product over time under controlled conditions. acs.org

The stereochemistry of nucleophilic additions to the nitrile group is a key consideration. The nitrile carbon is sp-hybridized and the group is linear. Nucleophilic attack causes a rehybridization from sp to sp², forming a trigonal planar imine intermediate. pressbooks.pub If this intermediate is subsequently attacked by another nucleophile at the same carbon, a tetrahedral (sp³) center is formed. libretexts.org

For a molecule like this compound, if the addition reaction leads to the creation of a new chiral center, the stereochemical outcome is critical. In the absence of any chiral influence (such as a chiral catalyst or solvent), the nucleophilic attack is equally likely to occur from either face of the planar intermediate, resulting in a 50:50 racemic mixture of enantiomers. libretexts.org Achieving stereoselectivity would require the use of a chiral environment to energetically favor attack from one side over the other. libretexts.org

Computational chemistry provides powerful tools for analyzing reaction mechanisms where experimental data is scarce. These methods allow for the detailed examination of reaction energetics, electronic structures, and the geometries of transient species like transition states.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and energetics of molecules. researchgate.net For this compound, DFT calculations can be employed to model reaction pathways, such as hydrolysis or radical formation, and determine their thermodynamic and kinetic feasibility. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. kaust.edu.sachemrevlett.com

Table 1: Illustrative DFT-Calculated Energetic Data for a Reaction of this compound (Hypothetical Values)
SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)
ReactantsThis compound + H₂O0.000.00
Transition State 1 (TS1)Transition state for nucleophilic attack+25.4+24.9
IntermediateTetrahedral intermediate+15.2+14.5
Transition State 2 (TS2)Transition state for proton transfer+18.9+18.1
Product6-Bromonaphthalene-1-carboxamide-4.5-5.2

Analysis of the electronic structure of this compound reveals a strong polarization of the carbon-nitrogen triple bond and the carbon-bromine bond, rendering the respective carbon atoms electrophilic. Computational methods can map the electron density and electrostatic potential to visualize these reactive sites.

Transition state analysis is used to identify the highest-energy point along a reaction coordinate. acs.org The geometry of a transition state provides insight into the mechanism. For instance, in the base-catalyzed hydrolysis of the nitrile, the transition state would involve the partial formation of a bond between the hydroxide ion and the nitrile carbon, and a partial breaking of the C≡N pi bond. youtube.com Similarly, for radical reactions, the transition state for the cleavage of the C-Br bond can be located and analyzed. researchgate.net Such calculations can confirm that a located transition state correctly connects the reactants and products on the potential energy surface. chemrevlett.com

Computational Chemistry Approaches for Reaction Pathway Analysis

Radical-Mediated Reaction Pathways and Intermediates

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated reactions. The generation of aryl radicals from aryl halides is a well-established process in modern organic synthesis, often initiated by visible-light photoredox catalysis or transition metals. nih.govnih.gov

In this process, a photocatalyst, upon absorbing visible light, can transfer an electron to the aryl halide, generating a radical anion. nih.gov This intermediate rapidly fragments, cleaving the carbon-halide bond to release a halide ion and produce a highly reactive aryl radical. nih.gov For this compound, this would result in the formation of the 6-cyanonaphthalen-1-yl radical .

Once formed, this radical intermediate can participate in various synthetic transformations:

Hydrogen Atom Transfer (HAT): The aryl radical can abstract a hydrogen atom from a donor molecule, resulting in the formation of 2-cyanonaphthalene. This is a thermodynamically favorable process. nih.gov

Coupling Reactions: The radical can be trapped by other molecules, such as arenes or alkenes, to form new carbon-carbon bonds. nih.govoup.com Palladium-catalyzed systems are also known to generate aryl radicals from aryl halides, which can then engage in coupling reactions. chemrxiv.orgacs.org

These radical pathways offer an alternative to traditional ionic reactions and are a powerful tool for the functionalization of the naphthalene core.

Advanced Characterization and Structural Research of 6 Bromonaphthalene 1 Carbonitrile

Spectroscopic Methodologies in Structural Elucidation Research

Spectroscopic techniques are fundamental in determining the molecular structure and electronic behavior of 6-Bromonaphthalene-1-carbonitrile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Similarly, ¹³C NMR spectroscopy would reveal unique chemical shifts for each carbon atom in the this compound molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift, and the carbons attached to the bromine and nitrile groups would also be significantly shifted. spectrabase.com

A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

For this compound, the IR spectrum would prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The presence of the aromatic naphthalene (B1677914) ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Raman spectroscopy would also detect these vibrational modes. Notably, the symmetric stretching of the non-polar C≡N bond often produces a strong Raman signal. chemicalbook.com Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties, as some modes may be more active in one technique than the other due to selection rules. While direct spectra for this compound are not provided, data for similar compounds like 1-bromonaphthalene (B1665260) and 6-bromo-2-naphthol (B32079) can offer insights into the expected spectral regions for the naphthalene core vibrations. chemicalbook.comchemicalbook.com

Functional Group Expected IR Absorption (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
Nitrile (C≡N) Stretch2220 - 2260Strong
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600
C-Br StretchLower frequency region

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene system in this compound is a chromophore that absorbs UV light, leading to π → π* transitions. The presence of the bromo and nitrile substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The UV/Visible spectrum of naphthalene itself shows characteristic absorption bands. The introduction of the bromine atom and the nitrile group, both of which can interact with the π-electron system of the naphthalene ring, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. nist.gov This is due to the extension of the conjugated system and the electronic effects of the substituents. Analyzing the precise λmax values and the molar absorptivity can provide valuable information about the electronic structure of the molecule.

Crystallographic Studies and Solid-State Structural Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Techniques for Molecular Geometry Determination

Single-crystal X-ray diffraction is a powerful analytical method that allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsional angles. carleton.eduresearchgate.net For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the connectivity of the atoms and the planarity of the naphthalene ring system. rigaku.com

The resulting crystal structure would reveal the precise positions of the bromine atom and the nitrile group on the naphthalene core. researchgate.net This technique is essential for understanding the intramolecular and intermolecular interactions that govern the packing of the molecules in the crystal lattice. rsc.org

Parameter Information Obtained from X-ray Diffraction
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-H, C-Br, C≡N).
Bond Angles The angles between adjacent bonds.
Torsional Angles The dihedral angles that describe the conformation of the molecule.

Research on Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Research into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal forms can be obtained.

Challenges and Innovations in Crystallographic Research Methodologies

The determination of the three-dimensional atomic arrangement of this compound via single-crystal X-ray diffraction is a critical step in its characterization. However, this process is not without its challenges. A primary hurdle in the crystallographic analysis of many organic compounds, including this one, is the growth of high-quality single crystals of a suitable size. libretexts.org The rigid, planar naphthalene core combined with the polar nitrile group and the heavy bromine atom in this compound can lead to complex intermolecular interactions, potentially resulting in polymorphism—the ability to exist in multiple crystalline forms. Each polymorph can exhibit different physical properties, making the isolation and structural solution of a single, stable form a significant challenge.

To address these difficulties, crystallographic research has seen remarkable innovations. For compounds that are difficult to crystallize, cutting-edge strategies are being employed. libretexts.org These include:

The Crystalline Sponge Method: This technique involves soaking a porous crystalline host with a solution of the target molecule, which then becomes ordered within the host's pores, allowing for its structure to be determined without needing to crystallize the target itself. libretexts.org

Co-crystallization: By introducing a "crystalline mate," it is possible to form a multi-component crystal with improved diffraction quality through supramolecular interactions like hydrogen bonding or halogen bonding. libretexts.org Given the bromine atom and nitrile group, this compound is a candidate for such an approach.

Microcrystal Electron Diffraction (MicroED): For instances where only nanocrystals can be obtained, MicroED has emerged as a powerful tool, capable of determining high-resolution structures from crystals far too small for conventional X-ray diffraction. libretexts.org

While specific experimental crystallographic data for this compound is not publicly available, a hypothetical dataset for a monoclinic crystal system, which is common for such aromatic compounds, is presented below to illustrate the typical parameters obtained from a successful X-ray diffraction experiment.

Table 1: Illustrative Crystallographic Data for this compound
ParameterValue
Empirical FormulaC₁₁H₆BrN
Formula Weight232.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5...
b (Å)15.2...
c (Å)7.9...
β (°)105.3...
Volume (ų)985...
Z4
Calculated Density (g/cm³)1.56...

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the molecular characterization of synthetic compounds like this compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. This is crucial for confirming the identity of the synthesized compound and distinguishing it from isomers or impurities. For this compound (C₁₁H₆BrN), the theoretical exact mass can be calculated with high precision. Based on data for isomers like 8-Bromo-1-naphthonitrile, the expected monoisotopic mass is approximately 230.96836 Da. nih.gov

Beyond the molecular ion, the fragmentation pattern observed in the mass spectrum provides a wealth of structural information. chemguide.co.uk In electron ionization (EI) mass spectrometry, the energetically unstable molecular ion fragments into smaller, characteristic ions. libretexts.org For this compound, the fragmentation is expected to be influenced by the stable aromatic naphthalene core and the presence of the bromo and cyano groups. libretexts.org

Key expected fragmentation pathways would include:

Loss of the bromine atom: Due to the C-Br bond being relatively weaker than the C-C bonds of the aromatic system, a prominent fragment corresponding to the loss of a bromine radical (⁷⁹Br or ⁸¹Br) would be anticipated. This would result in a [M-Br]⁺ ion.

Loss of the cyano group: Cleavage of the C-CN bond would lead to a fragment corresponding to the loss of a CN radical, resulting in a [M-CN]⁺ ion.

Loss of HBr: Elimination of a hydrogen bromide molecule is another possible fragmentation pathway.

Naphthalene core fragments: The stable naphthalene ring itself would give rise to characteristic aromatic fragments.

An illustrative table of potential high-resolution mass spectrometry fragments for this compound is provided below. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would lead to characteristic M+ and M+2 isotopic patterns for all bromine-containing fragments. miamioh.edu

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
Proposed Fragment IonFormulaTheoretical m/z (for ⁷⁹Br)Interpretation
[M]⁺[C₁₁H₆BrN]⁺230.9684Molecular Ion
[M+2]⁺[C₁₁H₆⁸¹BrN]⁺232.9663Molecular Ion (⁸¹Br isotope)
[M-Br]⁺[C₁₁H₆N]⁺152.0500Loss of Bromine radical
[M-CN]⁺[C₁₀H₆Br]⁺204.9629Loss of Cyano radical
[C₁₀H₇]⁺[C₁₀H₇]⁺127.0548Naphthyl cation fragment

Applications in Materials Science and Advanced Organic Synthesis

Utilization as a Building Block in Complex Organic Molecule Synthesis

The utility of 6-Bromonaphthalene-1-carbonitrile as a foundational component in organic synthesis is significant. Its naphthalene (B1677914) core provides a rigid, aromatic scaffold, and its two distinct functional groups can be manipulated selectively to construct larger, more intricate molecular architectures. This dual functionality is central to its role as a versatile precursor for a variety of advanced chemical structures.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.orgresearchgate.net These structures are of significant interest in materials science and electronics due to their unique optical and electronic properties derived from their extended π-electron systems. researchgate.net

This compound is an ideal starting material for the synthesis of larger, custom-designed PAHs. The bromine atom on the naphthalene ring can readily participate in carbon-carbon bond-forming reactions, such as the Suzuki or Stille cross-coupling reactions. These reactions allow for the regioselective attachment of additional aromatic rings, effectively extending the conjugated π-system and building more complex PAH frameworks. This method provides precise control over the final structure, which is crucial for tuning the material's properties.

Intermediates for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound serves as a valuable intermediate for synthesizing complex heterocyclic systems.

The nitrile group (-C≡N) is a versatile functional group that can be chemically transformed into various nitrogen-containing heterocycles. For example, it can undergo cyclization reactions with other reagents to form rings like pyrimidines or triazines. Concurrently, the bromo group can be used to introduce other heterocyclic moieties through coupling reactions. mdpi.com Research on related naphthalene derivatives has shown that they can be used to synthesize push-pull molecules where a heterocyclic ring acts as an electron-accepting group, demonstrating the utility of the naphthalene scaffold in creating complex heterocyclic architectures. mdpi.com This dual reactivity allows for the construction of novel, functionalized heterocyclic compounds built upon the rigid naphthalene frame.

Contributions to Organic Materials Research

The naphthalene moiety is a well-established component in the design of organic materials due to its planarity and aromaticity, which facilitate desirable electronic interactions. nih.gov this compound leverages these core attributes while providing functional handles for creating sophisticated materials for electronic and optical applications.

Development of Conjugated Systems for Optoelectronic Applications

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic optoelectronics. The delocalized π-electrons in these systems are responsible for their ability to absorb and emit light and to conduct charge. Altering the structure of these systems by introducing different chemical units can tune their electronic and optical properties. frontiersin.org

This compound is a key building block for such systems. Its naphthalene core acts as a π-conjugated bridge. The bromo group is a reactive site for cross-coupling reactions that extend the conjugation by linking to other aromatic or vinylic units. mdpi.com Furthermore, the nitrile group is strongly electron-withdrawing. This allows for the creation of "push-pull" or Donor-π-Acceptor (D-π-A) architectures when combined with an electron-donating group. mdpi.com These D-π-A systems often exhibit strong intramolecular charge transfer, which is fundamental to their function in optoelectronic devices like organic solar cells and sensors. researchgate.net

Scaffolds for Organic Semiconductors and Light-Emitting Materials

The properties that make this compound useful for general optoelectronic applications also make it an excellent scaffold for organic semiconductors and organic light-emitting diodes (OLEDs).

Organic Semiconductors: The extended, planar molecules synthesized from this precursor can promote strong intermolecular π-π stacking. This orderly arrangement in the solid state is crucial for efficient charge transport, a defining characteristic of a good semiconductor.

Light-Emitting Materials: The D-π-A systems that can be synthesized from this compound are often highly fluorescent. The intramolecular charge transfer excited state is key to the light-emission process in many OLEDs. By carefully choosing the donor and acceptor groups attached to the naphthalene core, the color and efficiency of the emitted light can be precisely controlled. mdpi.com

The principles of using rigid aromatic cores to build such materials are well-established, with research extending to analogous systems containing boron and nitrogen to further tune electronic properties for advanced applications. researchgate.netresearchgate.net

Role in the Synthesis of Specialized Chemical Precursors

Beyond its direct use in building complex final molecules, this compound is also valuable for its role in the synthesis of other specialized chemical precursors. Its functional groups can be transformed to create new, multifunctional building blocks that are themselves starting points for further synthetic endeavors.

A key example of this utility can be seen in analogous compounds. For instance, research has shown that 8-bromonaphthalene-1-carbonitrile can be converted into naphthalene-1,8-dicarbonitrile through a palladium-catalyzed cyanation reaction, which replaces the bromine atom with a second nitrile group. umn.edu This transformation creates a new, symmetrical precursor with two reactive nitrile sites.

Similarly, the bromo group of this compound can be converted into a variety of other functional groups. For example, it can be transformed into a boronic ester (via Miyaura borylation) or an amino group, yielding new bifunctional naphthalene derivatives. These new precursors, armed with different reactive sites, open up alternative synthetic pathways and expand the range of complex molecules that can be accessed from the original naphthalene scaffold.

Agrochemical and Industrial Chemical Intermediates

While specific, large-scale industrial processes or widely commercialized agrochemicals directly utilizing this compound as a key intermediate are not extensively documented in publicly available literature, its role as a precursor is evident from its classification as a "building block" in chemical synthesis. nih.gov The presence of the bromo and cyano groups on the naphthalene scaffold allows for its integration into a variety of synthetic pathways to produce more complex molecules with potential applications in these industries.

Naphthalene derivatives, in general, are significant in the production of various industrial chemicals, including dyes, resins, and surfactants. knowde.com The reactivity of the bromo group in this compound allows it to undergo cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. These reactions would enable the attachment of other organic fragments, leading to the creation of diverse molecular skeletons.

The nitrile group (-CN) is also a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings, which are common structural motifs in both agrochemicals and pharmaceuticals. researchgate.net For instance, the synthesis of novel pesticides or herbicides often involves the assembly of complex molecules where a naphthalene-based unit could confer specific properties like lipophilicity or metabolic stability. nih.gov

A patent for a method to produce 6-bromonaphthalene-1,2-diamine (B1592765) highlights the utility of brominated naphthalene structures as intermediates for more functionalized compounds. Although a different isomer, a Chinese patent mentions this compound as a chemical compound in the context of synthesizing selective androgen receptor modulators, indicating its role as an intermediate in the creation of biologically active molecules. nih.gov

Table 1: Potential Transformations and Industrial Relevance of this compound

Functional GroupPotential ReactionResulting Functional GroupPotential Industrial Application Area
Bromo (-Br)Suzuki CouplingAryl or Alkyl GroupDyes, Advanced Materials
Bromo (-Br)Sonogashira CouplingAlkynyl GroupOrganic Electronics
Bromo (-Br)Buchwald-Hartwig AminationAmino GroupPharmaceuticals, Agrochemicals
Nitrile (-CN)HydrolysisCarboxylic AcidPolymers, Specialty Chemicals
Nitrile (-CN)ReductionAmineCorrosion Inhibitors, Surfactants

Synthetic Analogues for Structure-Reactivity Investigations

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. Substituted naphthalenes are frequently used as scaffolds in these studies due to their rigid structure and well-defined substitution patterns.

This compound is a valuable tool for SAR studies because its two distinct functional groups can be independently modified to generate a library of analogues. For example, in the development of new therapeutic agents, researchers might synthesize a series of compounds where the bromo group is replaced with various other substituents via cross-coupling reactions, while the nitrile group is kept constant. acs.org The resulting analogues can then be tested to determine how changes at the 6-position of the naphthalene ring affect the molecule's interaction with a biological target.

Conversely, the nitrile group can be transformed into other functionalities to probe the importance of this part of the molecule for a specific activity. This systematic modification allows researchers to map the "active" regions of a molecule. Studies on substituted naphthalene diimides as anticancer agents, for instance, demonstrate how modifying substituents on the naphthalene core can significantly impact their biological activity, such as their ability to interact with DNA G-quadruplex structures. nih.govacs.org

While direct SAR studies focusing specifically on this compound are not prominent in the literature, its utility as a starting material for creating such analogues is clear. The ability to regioselectively functionalize the naphthalene ring is crucial for these investigations.

Table 2: Research Findings on Related Naphthalene Derivatives in SAR Studies

Naphthalene Derivative ClassResearch FocusKey Finding
Naphthalene-substituted terbinafine (B446) analoguesAntifungal activityModifications to the naphthalene ring system influence the compound's effectiveness against fungal enzymes. acs.org
Substituted naphthalene diimidesAnticancer agentsThe nature and position of substituents on the phenyl rings attached to the naphthalene diimide core affect cytotoxicity and the mechanism of action. nih.gov
Bedaquiline analogues with modified naphthalene unitsAnti-tuberculosis activityReplacing the naphthalene unit with other bicyclic systems impacts the drug's lipophilicity and efficacy against Mycobacterium tuberculosis. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Functionalization

The functionalization of the 6-bromonaphthalene-1-carbonitrile core, particularly at the bromine-substituted position, is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Future advancements are focused on creating more active, selective, and robust catalytic systems.

Palladium- and Nickel-Catalyzed Cross-Coupling: The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions for creating new carbon-carbon bonds from aryl halides like this compound. wikipedia.orgwikipedia.orglibretexts.org The Suzuki reaction, which couples an organoboron species with an organohalide using a palladium catalyst and a base, is widely used to synthesize biaryl compounds and polyolefins. wikipedia.org Research is ongoing to develop palladium catalysts with advanced ligands that can operate at lower loadings and under milder conditions, expanding the reaction's functional group tolerance. organic-chemistry.orgnih.gov For instance, N-heterocyclic carbene (NHC) palladium complexes have shown high activity for coupling aryl chlorides and bromides. organic-chemistry.org

The Sonogashira reaction, which couples terminal alkynes with aryl halides, traditionally uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A significant research thrust is the development of copper-free Sonogashira protocols to circumvent issues related to the toxicity and homocoupling of alkynes associated with copper. nih.govnih.gov These systems often rely on meticulously designed palladium-ligand complexes that facilitate the catalytic cycle without the need for a co-catalyst. nih.govorganic-chemistry.org

Beyond palladium, nickel-catalyzed systems are emerging as a cost-effective and powerful alternative for functionalization reactions, including cyanation, which could be relevant for synthesizing related dicarbonitrile derivatives from other di-halogenated naphthalenes. mdpi.com

Photoredox Catalysis: A paradigm shift in functionalization is the rise of visible-light-induced photoredox catalysis. This approach allows for direct C-H functionalization under exceptionally mild conditions. nih.gov For instance, direct C-H cyanation of arenes has been achieved using an acridinium (B8443388) photoredox catalyst at room temperature. nih.gov The application of such methods could offer novel pathways to functionalize the naphthalene (B1677914) core of this compound at positions other than the bromine-bearing carbon, providing access to new isomers and derivatives.

Reaction TypeCatalyst SystemKey FeaturesPotential Application for this compound
Suzuki-Miyaura Coupling Palladium complexes with advanced ligands (e.g., alkylphosphines, NHCs)High tolerance for functional groups, mild reaction conditions, can be performed in aqueous media. organic-chemistry.orgnih.govSynthesis of 6-aryl-naphthalene-1-carbonitriles.
Sonogashira Coupling Copper-free Palladium systems (e.g., HandaPhos-Pd)Avoids toxic copper and alkyne homocoupling, can be run in water. nih.govorganic-chemistry.orgSynthesis of 6-alkynyl-naphthalene-1-carbonitriles.
Reductive Cyanation Nickel-catalyzed systemsCost-effective alternative to palladium for certain transformations. mdpi.comPotential for introducing additional nitrile groups on related scaffolds.
Direct C-H Cyanation Organic Photoredox Catalysts (e.g., Acridinium salts)Proceeds at room temperature under mild conditions, targets C-H bonds directly. nih.govFunctionalization of the naphthalene ring at alternative positions.

Exploration of Unconventional Reaction Media and Conditions

To align with the principles of green chemistry, researchers are actively exploring reaction conditions that move away from traditional volatile organic solvents.

The use of water as a reaction solvent is a major goal. The development of water-soluble ligands and surfactants has enabled efficient Suzuki and Sonogashira couplings in aqueous media. organic-chemistry.orgorganic-chemistry.org These methods not only reduce environmental impact but can also simplify product isolation and catalyst recycling. For example, Sonogashira couplings using a quaternary ammonium (B1175870) salt as a surfactant have been successfully performed in water. organic-chemistry.org

Furthermore, reactions are being developed to run under extremely mild conditions, such as at room temperature, which reduces energy consumption and can improve selectivity by minimizing side reactions. wikipedia.orgnih.gov Photoredox catalysis is a prime example of a technology that enables reactions to proceed at ambient temperature using visible light as the energy source. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical synthesis. rsc.org Flow chemistry platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.organgelinifinechemicals.com

For the synthesis of derivatives of this compound, flow reactors can enable rapid reaction optimization and scale-up. rsc.org The integration of these platforms with automated systems for real-time monitoring and feedback control, potentially guided by machine learning algorithms, is a key area of future development. rsc.org This automation can accelerate the discovery of new reaction conditions and the synthesis of libraries of naphthalene-based compounds for screening in materials science and drug discovery.

Advanced Computational Design and Prediction of Reactivity and Synthetic Efficiency

Computational chemistry is becoming an indispensable tool in modern synthetic planning. Density Functional Theory (DFT) and other modeling techniques are used to elucidate complex reaction mechanisms, such as those in Suzuki-Miyaura and Sonogashira couplings. researchgate.net By understanding the energetics of different steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, chemists can rationally design more efficient catalysts. libretexts.org

For a molecule like this compound, computational models can predict its reactivity towards different reagents and catalysts. This predictive power can help in selecting the optimal conditions to achieve selective functionalization, especially when multiple reactive sites are present. researchgate.net For example, computational studies can help understand the selectivity in poly-functionalization of naphthalene rings, guiding the synthesis of specific isomers. researchgate.net

Sustainable Synthesis and Resource-Efficient Methodologies

Sustainability is a central theme guiding future chemical research. For this compound and its derivatives, this involves several strategies.

Catalyst Reusability: Developing heterogeneous or solid-supported catalysts that can be easily recovered and reused is a key objective. cardiff.ac.uk For example, bromination reactions using montmorillonite (B579905) clay as a solid catalyst have shown high selectivity and the potential for reuse. cardiff.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Direct C-H functionalization is an excellent example of an atom-economical reaction, as it avoids the pre-functionalization steps required in traditional cross-coupling. nih.gov

Benign Reagents and Solvents: As discussed, the move towards water as a solvent and the development of copper-free catalytic systems are part of a broader trend to replace hazardous and toxic reagents with more environmentally benign alternatives. nih.govnih.gov

By embracing these emerging frontiers, the scientific community is poised to unlock the full potential of this compound as a building block for the next generation of advanced materials and therapeutics, while simultaneously advancing the principles of modern, sustainable chemical synthesis.

Q & A

Q. Purity Validation :

  • Chromatography : HPLC or GC-MS to confirm >98% purity (threshold for research-grade chemicals) .
  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting near bromine) and FT-IR for C≡N stretching (~2200 cm⁻¹) .

Basic: What spectroscopic and computational tools are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Aromatic protons at the 6-position show deshielding (δ 7.8–8.2 ppm) due to bromine’s electron-withdrawing effect. Coupling constants (J ~2–3 Hz) distinguish adjacent substituents .
  • Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak at m/z 232 (C₁₁H₆BrN⁺) and isotopic pattern matching ⁷⁹Br/⁸¹Br .
  • Computational Tools : DFT calculations (e.g., Gaussian) predict electronic properties (HOMO/LUMO) and reactive sites for further functionalization .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a substrate?

Answer:
Key parameters for optimization:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning (e.g., SPhos for steric hindrance) .
  • Solvent/Base : DME/H₂O (4:1) with K₂CO₃ for solubility and deprotonation .
  • Temperature : 80–100°C to balance reaction rate and side-product formation.

Validation : Monitor reaction progress via TLC (Rf shift) and isolate products using column chromatography (hexane/EtOAc gradient). Confirm coupling efficiency via ¹H NMR integration of aryl-bromide vs. coupled product .

Advanced: How should contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:
Contradictions may arise from:

  • Tautomerism : Check for dynamic equilibria (e.g., keto-enol) using variable-temperature NMR .
  • Impurity Interference : Cross-validate with LC-MS to detect trace byproducts .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using NIST Chemistry WebBook references) .

Case Study : If aromatic protons show anomalous splitting, repeat NMR in deuterated DMSO to assess hydrogen bonding or aggregation effects .

Safety & Handling: What precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Disposal : Neutralize with sodium bicarbonate before incineration as hazardous waste (follow EPA guidelines) .

Q. Performance Metrics :

  • Measure charge carrier mobility using FET devices.
  • Assess fluorescence quantum yield via integrating sphere spectroscopy .

Data Contradiction Analysis: What strategies address conflicting results in reaction yields or biological activity studies?

Answer:

  • Reproducibility Checks : Repeat experiments with fresh reagents and standardized protocols (e.g., inert atmosphere for air-sensitive steps) .
  • Orthogonal Assays : Validate biological activity using both cell-based (e.g., cytotoxicity) and enzymatic assays .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true variability .

Example : If Suzuki coupling yields vary (50–80%), analyze catalyst loading and ligand purity via ICP-MS .

Method Development: How to design a stability study for this compound under varying pH and temperature conditions?

Answer:

  • Conditions :
    • pH 3–10 (adjusted with HCl/NaOH).
    • Temperatures: 25°C, 40°C, 60°C.
  • Analysis :
    • Monitor degradation via HPLC at 254 nm.
    • Identify byproducts (e.g., hydrolysis to carboxylic acid) using HR-MS .

Kinetic Modeling : Fit data to Arrhenius equation to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.